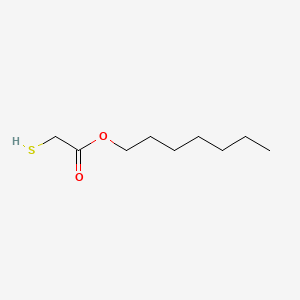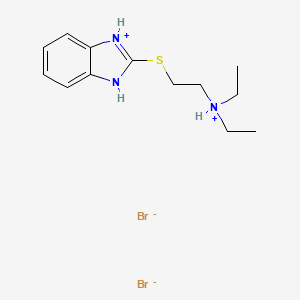
2-(2'-Diethylaminoethylthio)benzimidazoline bromide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine properties
準備方法
The synthesis of 2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide typically involves the reaction of 2-mercaptobenzimidazole with diethylaminoethyl chloride in the presence of a base, followed by bromination to obtain the hydrobromide salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide has several scientific research applications:
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide can be compared with other benzimidazole derivatives, such as:
2-Mercaptobenzimidazole: A precursor in the synthesis of the compound, known for its antioxidant and anticorrosive properties.
2-Phenylbenzimidazole: Exhibits significant anticancer activity and is used in the development of new anticancer agents.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12, with applications in vitamin B12 synthesis and related biological studies.
特性
CAS番号 |
18144-28-0 |
|---|---|
分子式 |
C13H21Br2N3S |
分子量 |
411.20 g/mol |
IUPAC名 |
2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-diethylazanium;dibromide |
InChI |
InChI=1S/C13H19N3S.2BrH/c1-3-16(4-2)9-10-17-13-14-11-7-5-6-8-12(11)15-13;;/h5-8H,3-4,9-10H2,1-2H3,(H,14,15);2*1H |
InChIキー |
SBCKVODJCMQYMA-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
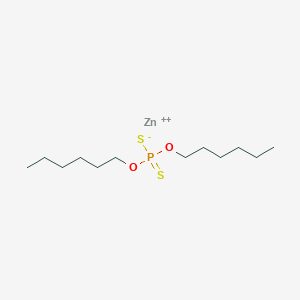
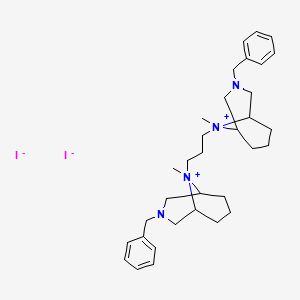
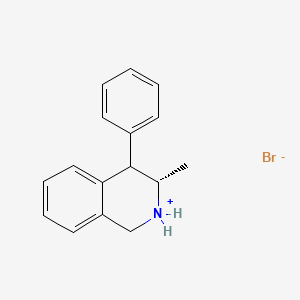
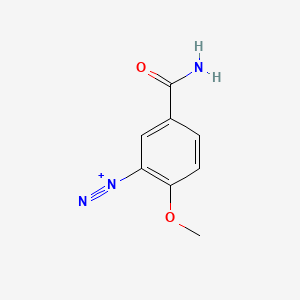
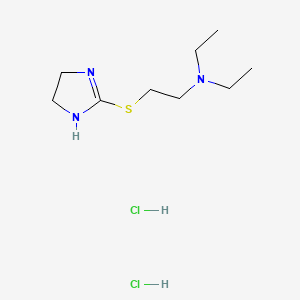
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
